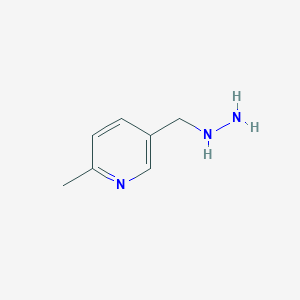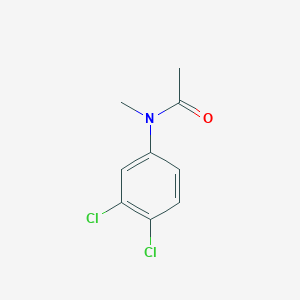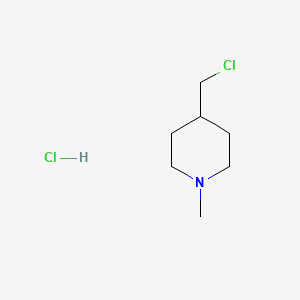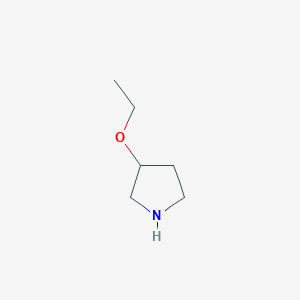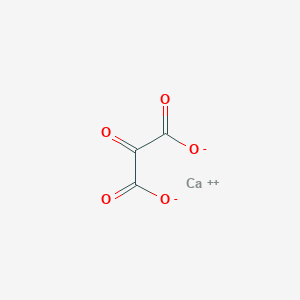
Calciummesoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium mesoxalate is an inorganic compound composed of calcium, carbon, oxygen, and hydrogen. It is a white crystalline solid with a molecular weight of 110.09 g/mol and a melting point of 740 °C. It is found in nature as a mineral called mesoxalite. It is used in a variety of applications, including chemical synthesis, laboratory experiments, and medical treatments.
Wissenschaftliche Forschungsanwendungen
Erhaltung von Karbonatgestein
Calciummesoxalat: spielt eine bedeutende Rolle bei der Erhaltung von Karbonatgestein, was für die Bewahrung des kulturellen Erbes von entscheidender Bedeutung ist. Forscher haben mit der Abscheidung einer Calciumoxalat-Schicht auf Steinoberflächen experimentiert, um deren Anti-Auflösungs-Eigenschaften zu verbessern . Dieses Verfahren beinhaltet die sequentielle Anwendung von Ammoniumoxalat-, Methyloxalat- und Calciumacetat-Säure-Mischlösungen, die es ermöglichen, dass Calciumcarbonat und Calciumoxalat innerhalb des Steins reagieren und ihn verstärken .
Bildungsmechanismen und Zytotoxizitätsstudien
Im medizinischen Bereich wird This compound verwendet, um die Bildungsmechanismen und die Zytotoxizität von Calciumoxalat-Monohydrat (COM)-Kristallen zu untersuchen . Diese Studien sind essenziell für das Verständnis der Entstehung von Nierensteinen und der Suche nach potenziellen Behandlungen, da COM ein häufig vorkommender Bestandteil solcher Steine ist .
Biomineralisationsforschung
Die Synthese von biogenen Kristallen, einschließlich Calciumoxalat-Kristallen, ist ein interessantes Thema in der Biomineralisationsforschung . Diese Studien befassen sich mit den biologischen Funktionen dieser Kristalle und ihrer Rolle bei der Entstehung, Entwicklung und Erhaltung des Lebens auf der Erde .
Landwirtschaftliche Anwendungen
This compound kann auch Anwendungen in der Landwirtschaft finden, insbesondere bei der Untersuchung von pflanzlichen „Edelsteinen“ oder biogenen Kristallen. Es wird angenommen, dass diese Kristalle verschiedene Funktionen in Pflanzen haben, darunter die Abwehr gegen Herbivorie und Entgiftung .
Umweltarchäologie
In der Umweltarchäologie kann this compound verwendet werden, um archäologische Funde zu analysieren und zu erhalten. Die sequentielle Anwendung von Calciumoxalat-Lösungen wurde vorgeschlagen, um Steinmaterialien zu schützen und zu verstärken, die auf archäologischen Stätten gefunden wurden .
Fortgeschrittene Beschichtungsmaterialien
This compound wird als fortschrittliches Beschichtungsmaterial für die Denkmalpflege untersucht . Die durch Calciumoxalat-Lösungen erzeugten Schutzfilme können die Abdeckungsfläche erhöhen und die Kristallmorphologie verändern, was einen vielversprechenden Ansatz für die Konservierung historischer Artefakte bietet .
Wirkmechanismus
Target of Action
Calcium mesoxalate, also known as ketomalonic acid calcium trihydrate, mesoxalic acid calcium trihydrate, or oxomalonic acid calcium trihydrate , primarily targets B cells . B cells are a type of white blood cell that play a crucial role in the immune system by producing antibodies. Calcium mesoxalate promotes the proliferation of these cells .
Mode of Action
It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .
Biochemical Pathways
Calcium mesoxalate may affect various biochemical pathways. Calcium signaling plays fundamental roles in cellular activities under both normal and pathological conditions . It is involved in cell proliferation, migration, survival, and gene expression . In response to biophysical inputs, calcium-related ion channels and transporters mediate calcium signaling and interact with cytoskeletal proteins to regulate cellular function .
Pharmacokinetics
It is known that the pharmacokinetic parameters for intravenous administration of calcium from various calcium salts indicate that all three may undergo similar mechanisms of calcium metabolism . The pharmacokinetic process was linear due to a first-order reaction .
Result of Action
Calcium mesoxalate has potential anti-diabetic activity . It promotes B cell proliferation, which could enhance the immune response . Derivatives of Calcium mesoxalate also inhibit the translocation of HIC-1 reverse transcriptase .
Biochemische Analyse
Biochemical Properties
Calcium mesoxalate interacts with several biomolecules, including enzymes and proteins. It has been shown to inhibit the translocation of HIC-1 reverse transcriptase, which is crucial in the replication of certain viruses . This interaction suggests that calcium mesoxalate may have potential therapeutic applications in antiviral treatments.
Cellular Effects
Calcium mesoxalate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes B cell proliferation, which is essential for the immune response . Additionally, calcium mesoxalate’s impact on gene expression and cellular metabolism indicates its potential role in regulating metabolic diseases such as diabetes.
Molecular Mechanism
At the molecular level, calcium mesoxalate exerts its effects through binding interactions with biomolecules. It inhibits the activity of HIC-1 reverse transcriptase by blocking its translocation, thereby preventing viral replication . This inhibition mechanism highlights the compound’s potential as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium mesoxalate have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Long-term studies have shown that calcium mesoxalate maintains its biological activity, making it a reliable reagent for biochemical assays.
Dosage Effects in Animal Models
The effects of calcium mesoxalate vary with different dosages in animal models. At lower doses, it promotes B cell proliferation and exhibits anti-diabetic activity . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "Calcium mesoxalate can be synthesized by reacting calcium chloride with mesoxalic acid in water.", "Starting Materials": [ "Calcium chloride", "Mesoxalic acid", "Water" ], "Reaction": [ "Dissolve 1 mole of calcium chloride in water", "Add 1 mole of mesoxalic acid to the solution", "Stir the mixture for 1 hour at room temperature", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product at 60°C for 2 hours", "Obtain calcium mesoxalate as a white powder" ] } | |
| 21085-60-9 | |
Molekularformel |
C6H6CaO12 |
Molekulargewicht |
310.18 g/mol |
IUPAC-Name |
calcium;3-hydroxy-2,3-dioxopropanoate;dihydrate |
InChI |
InChI=1S/2C3H2O5.Ca.2H2O/c2*4-1(2(5)6)3(7)8;;;/h2*(H,5,6)(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
QHOHAGRGHNXSFU-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])C(=O)[O-].[Ca+2] |
Kanonische SMILES |
C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2] |
| 21085-60-9 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium mesoxalate impact insulin levels?
A1: Research suggests that calcium mesoxalate may stimulate insulin production in the pancreas. Studies in rats and dogs demonstrated that oral administration of calcium mesoxalate led to a significant increase in pancreatic insulin content. [, , ] The most notable increase was observed in rats after three months of treatment, with insulin levels reaching 1.5 times that of the control group. [] Similar results were found in young dogs, with insulin content doubling after two months of treatment. []
Q2: Are there any in vitro studies investigating the effects of calcium mesoxalate on tissues involved in glucose metabolism?
A3: Yes, a study investigated the effects of various antidiabetic agents, including calcium mesoxalate, on oxygen consumption and anaerobic glycolysis in rabbit liver, pancreas, and leukocytes. [] The results showed that calcium mesoxalate frequently promoted anaerobic glycolysis in the liver and leukocytes, suggesting potential effects on glucose metabolism pathways. []
Q3: Has calcium mesoxalate been tested in a clinical setting for its antidiabetic potential?
A4: Yes, a clinical study explored the antidiabetic action of calcium mesoxalate in 22 diabetic patients. [] The study reported that oral administration of 0.4-1.5g of calcium mesoxalate daily lowered blood sugar and urinary sugar in most pancreatic and extrapancreatic diabetic patients. [] The effect was more pronounced in patients with mild to moderate diabetes compared to those with severe cases. []
Q4: Are there any analytical methods available for quantifying insulin activity in response to calcium mesoxalate?
A6: Researchers have investigated the rat diaphragm method for quantifying insulin activity in blood plasma. [] While this method shows promise, challenges remain due to the influence of plasma components on glucose uptake by the diaphragm. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


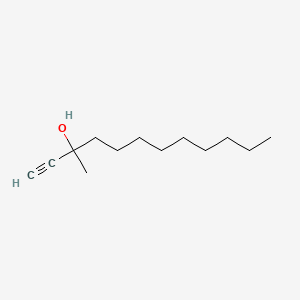


![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
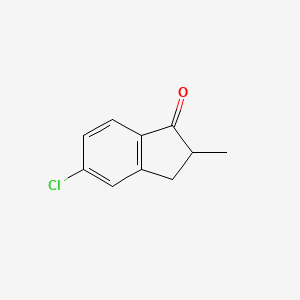
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)
